molecular formula C8H5B B1279458 3-Bromophenylacetylene CAS No. 766-81-4

3-Bromophenylacetylene

Cat. No.: B1279458
CAS No.: 766-81-4
M. Wt: 181.03 g/mol
InChI Key: TZDXNFAAJNEYIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetylene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. This process typically uses bromine or a brominating agent in the presence of a catalyst. Another method involves the coupling of 3-bromobenzaldehyde with an acetylene source under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylacetylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromophenylacetylene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-bromophenylacetylene involves its reactivity as an alkyne and the presence of the bromine atom. In coupling reactions, it acts as a ligand, facilitating the formation of carbon-carbon bonds. The bromine atom can be substituted by nucleophiles, leading to various derivatives. The molecular targets and pathways depend on the specific reactions and applications .

Comparison with Similar Compounds

    4-Bromophenylacetylene: Similar structure but with the bromine atom at the fourth position.

    Phenylacetylene: Lacks the bromine substitution.

    1-Bromo-2-ethynylbenzene: Bromine atom at the second position.

Uniqueness: 3-Bromophenylacetylene is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the products formed and the efficiency of certain reactions .

Properties

IUPAC Name

1-bromo-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXNFAAJNEYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467201
Record name 1-bromo-3-ethynylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-81-4
Record name 1-Bromo-3-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-ethynylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-ethynylbenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an oven-dried flask under N2 was added 1-bromo-3-iodobenzene (5.00 g, 17.73 mmol), anhydrous, degassed THF (100 mL), dichlorobis(triphenyl-phosphine)palladium(II) (620 mg, 0.88 mmol), copper(I) iodide (100 mg, 0.53 mmol), TEA (7.15 g, 71 mmol), and TMS acetylene (1.91 g, 20 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), organic layer separated, concentrated under reduced pressure, adsorbed to silica gel and purified by column chromatography (5% EtOAc in hexanes) to afford the desired product (3.57 g, 80%) as a clear oil. This was dissolved in 100 ml 1:1 THF:MeOH and to this was added water (10 mL), and K2CO3 (5.87 g, 43 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), adsorbed to silica gel and purified by LC (5% EtOAc in hexanes) to afford the alkyne (1.92 g, 75%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.10 (s, 1H), 7.17 (t, J=7.69 Hz, 1H), 7.38-7.44 (m, 1H), 7.45-7.48 (m, 1H), 7.61-7.62 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
catalyst
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Name
copper(I) iodide
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

To each of 2 one-liter flasks were charged K2CO3 (68 g, 493 mmol), a large magnetic stirbar and MeOH (250 mL). Stirring was begun on both reaction mixtures and once it was satisfied that they were stirring without any problems, 3-bromophenyltrimethylsilylacetylene (12.5 g, 49.3 mmol, 10.5 mL) was added to each reaction vessel and the mixtures were refluxed overnight. The reaction mixtures were filtered and the filter cakes were washed with MeOH. The combined filtrate was concentrated in vacuo, diluted with hexanes, and washed with water twice. The organic layer was concentrated to give a yellow oil. Flash chromatography (SiO2, Hexanes), provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil. 1H NMR 500 MHz (CDCl3) δ 3.08 (s, 1H); 7.16 (t, 1H, J=7.89 Hz); 7.38 (dt, 1H, J=7.77 Hz, 2.44 Hz); 7.44-7.47 (m, 1H); 7.61 (t, 1H, J=1.68 Hz).
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To each of two 1 L flasks was charged K2CO3 (68 g, 493.7 mmol), a large magnetic stirbar, and MeOH (250 mL). Stirring was begun and once the reaction mixtures were stirring without any problems, ((3-bromophenyl)ethynyl)trimethylsilane (12.5 g, 49.4 mmol, 10.5 mL) was added to each reaction vessel and the reaction mixtures were refluxed overnight. The cooled reaction mixtures were filtered and the filter cake was washed with MeOH. The filtrate was diluted with water and washed with Hexanes (at least 500 mL) three times. The combined organic layers were concentrated to give a yellow oil that was absorbed onto 50 g Celite. Flash chromatography (SiO2, Hexanes) provided 9.1 g, 50%, of the title compound as a colorless to light yellow oil.
[Compound]
Name
two
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenylacetylene
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3-Bromophenylacetylene
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3-Bromophenylacetylene
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3-Bromophenylacetylene
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3-Bromophenylacetylene
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3-Bromophenylacetylene
Customer
Q & A

Q1: What is the role of 3-Bromophenylacetylene in the synthesis of [18F]Anle138b, and why is this significant?

A: this compound serves as a crucial building block in the one-pot synthesis of [18F]Anle138b []. It participates in a 1,3-cycloaddition reaction with an intermediate formed from 6-[18F]fluoropiperonal and tosylhydrazide. This reaction directly yields [18F]Anle138b without the need for intermediate purifications, simplifying the process and making it suitable for rapid radiotracer production.

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